molecular formula C25H24N2O5 B12139803 3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12139803
M. Wt: 432.5 g/mol
InChI Key: OBRKFIJWRMUTRV-UHFFFAOYSA-N
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Description

“3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, carbonyl, and pyrrolidone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrolidone structure, followed by the introduction of the furan, phenyl, and pyridinyl groups through various coupling reactions. Common reagents used in these steps include organometallic reagents, catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Studies could focus on their interactions with biological targets and their effects on cellular processes.

Medicine

In medicine, this compound or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Preclinical and clinical studies would be necessary to evaluate their efficacy and safety.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features

Mechanism of Action

The mechanism of action of “3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. Detailed studies would be required to elucidate these interactions and their effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidone derivatives, furan-containing compounds, and phenyl-substituted molecules. Examples include:

  • N-methylpyrrolidone
  • Furan-2-carboxylic acid
  • 3-phenylpropionic acid

Uniqueness

The uniqueness of “3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” lies in its combination of functional groups and structural complexity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H24N2O5/c1-3-13-31-19-6-4-5-18(14-19)22-21(23(28)20-8-7-16(2)32-20)24(29)25(30)27(22)15-17-9-11-26-12-10-17/h4-12,14,22,29H,3,13,15H2,1-2H3

InChI Key

OBRKFIJWRMUTRV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CC=NC=C3)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

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